4-(6-Ethoxypyridin-3-yl)morpholine
CAS No.: 200064-33-1
Cat. No.: VC3257437
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200064-33-1 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 4-(6-ethoxypyridin-3-yl)morpholine |
| Standard InChI | InChI=1S/C11H16N2O2/c1-2-15-11-4-3-10(9-12-11)13-5-7-14-8-6-13/h3-4,9H,2,5-8H2,1H3 |
| Standard InChI Key | XYJZIWRPUKNLLW-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=C(C=C1)N2CCOCC2 |
| Canonical SMILES | CCOC1=NC=C(C=C1)N2CCOCC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(6-Ethoxypyridin-3-yl)morpholine consists of a morpholine ring connected to a pyridine ring at its 3-position, with an ethoxy group at the pyridine's 6-position. The morpholine component contributes to the compound's solubility profile and potential biological interactions, while the pyridine ring provides aromatic character and the possibility for π-stacking interactions with biological targets. The ethoxy substituent at the 6-position of the pyridine ring adds lipophilicity and may influence the compound's pharmacokinetic properties. This arrangement of functional groups creates a molecule with specific three-dimensional characteristics that determine its chemical reactivity and biological behavior .
Physical and Chemical Properties
The physical and chemical properties of 4-(6-Ethoxypyridin-3-yl)morpholine provide important insights into its behavior in various environments. The compound appears as white powders under standard conditions, indicating its crystalline nature. For optimal preservation of its chemical integrity, storage at 2-8°C is recommended . Like other pyridine derivatives, this compound likely exhibits basic properties due to the nitrogen atom in the pyridine ring, while the morpholine nitrogen would contribute additional basicity.
Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be inferred for 4-(6-Ethoxypyridin-3-yl)morpholine:
| Property | Value |
|---|---|
| CAS Number | 200064-33-1 |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | Approximately 208.26 g/mol |
| Appearance | White powder |
| Solubility | Likely soluble in organic solvents (DMSO, methanol) |
| Storage Conditions | 2-8°C |
| Purity for Research | ≥95% |
| Functional Groups | Pyridine, morpholine, ethoxy |
The compound's solubility profile would be influenced by both the polar morpholine oxygen and the lipophilic ethoxy group, giving it a balanced solubility profile similar to other pyridine-morpholine conjugates .
Structural Comparison with Related Compounds
Analogous Structures
Understanding the structural relationships between 4-(6-Ethoxypyridin-3-yl)morpholine and similar compounds provides valuable insights into its chemical behavior and potential applications. The compound shares structural similarities with several other heterocyclic compounds that have demonstrated biological activity. For instance, 4-(6-Methoxypyrimidin-4-yl)morpholine represents a closely related structure with a pyrimidine core instead of pyridine and a methoxy group instead of ethoxy. This subtle difference in alkoxy chain length and heterocyclic core can significantly impact the compound's biological interactions and physicochemical properties.
Another related compound is 7-(6-Methoxypyridin-3-yl)-3-{[2-(Morpholin-4-yl)ethyl]amino}-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1h)-one, which features a more complex structure but maintains the key 6-alkoxypyridin-3-yl and morpholine structural elements. These structural similarities suggest that 4-(6-Ethoxypyridin-3-yl)morpholine may exhibit comparable biological behaviors, particularly in interactions with specific biological targets.
Structure-Activity Considerations
The presence of the morpholine ring in 4-(6-Ethoxypyridin-3-yl)morpholine is particularly significant from a medicinal chemistry perspective. Morpholine-containing compounds frequently demonstrate enhanced binding affinity to biological targets, similar to observations in related structures. The nitrogen and oxygen atoms in the morpholine ring can serve as hydrogen bond acceptors, potentially facilitating interactions with protein binding sites. Similarly, the pyridine nitrogen can participate in hydrogen bonding and metal coordination, which may be relevant for interaction with enzyme active sites.
The ethoxy group at the 6-position of the pyridine ring represents a modification that can influence the compound's lipophilicity and membrane permeability. Compared to similar compounds with methoxy substitutions, the slightly longer ethyl chain may enhance lipophilicity while maintaining the oxygen's ability to act as a hydrogen bond acceptor .
Synthesis Methodologies
Reaction Conditions and Considerations
The successful synthesis of 4-(6-Ethoxypyridin-3-yl)morpholine would depend on careful control of reaction conditions. Typical reaction parameters might include:
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Temperature control: Moderate heating (50-100°C) to facilitate nucleophilic substitution without degradation
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Solvent selection: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
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Base selection: Potassium carbonate, triethylamine, or sodium hydride to deprotonate the morpholine
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Catalyst considerations: For coupling reactions, palladium catalysts such as Pd(OAc)2 or Pd2(dba)3 with appropriate phosphine ligands
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Reaction time: Typically several hours to ensure complete conversion
The purification of the final product would likely involve chromatographic techniques to achieve the high purity (≥95%) necessary for research applications .
Structure-Property Relationships
Electronic and Steric Effects
The electronic and steric properties of 4-(6-Ethoxypyridin-3-yl)morpholine significantly influence its chemical behavior and biological interactions. The pyridine ring contains a nitrogen atom that withdraws electron density, creating an electron-deficient aromatic system. This electronic characteristic affects the reactivity of the ring, particularly at positions ortho and para to the nitrogen. The ethoxy group at the 6-position donates electron density through resonance and inductive effects, partially counterbalancing the electron-withdrawing effect of the pyridine nitrogen.
The morpholine ring introduces a distinctive steric bulk and conformational flexibility to the molecule. The chair conformation of the morpholine ring positions its nitrogen atom for potential interactions with biological targets. The spatial arrangement of these structural elements creates a three-dimensional profile that determines how the molecule interacts with proteins, enzymes, and other biological macromolecules .
Comparison with Methoxy Analogues
The substitution of an ethoxy group for a methoxy group represents a subtle but potentially significant modification. Compared to methoxy analogues such as 4-(6-Methoxypyrimidin-4-yl)morpholine, the ethoxy-substituted compound would exhibit increased lipophilicity due to the additional methylene group. This increased lipophilicity could enhance membrane permeability while potentially altering the compound's solubility profile.
From a biological perspective, the slightly larger ethoxy group might influence binding interactions with protein targets. The additional carbon in the ethoxy chain provides greater conformational flexibility and extends the reach of the alkoxy substituent, potentially enabling interactions with binding pockets that would be inaccessible to methoxy analogues. These subtle differences highlight the importance of exploring various alkoxy substituents in the development of biologically active compounds .
Future Research Directions
Application Development
The development of practical applications for 4-(6-Ethoxypyridin-3-yl)morpholine represents another important research direction. Investigation of the compound's potential as a pharmaceutical agent would require detailed studies of its pharmacokinetic properties, metabolic stability, and toxicity profile. If promising biological activities are identified, medicinal chemistry efforts could focus on optimizing these activities through structural modification .
Beyond pharmaceutical applications, exploration of the compound's utility as a synthetic intermediate or building block could reveal new applications in materials science or chemical synthesis. The distinct structural features of 4-(6-Ethoxypyridin-3-yl)morpholine might enable the creation of novel materials with specific functional properties .
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